Androgen Receptor Potency (pEC₅₀) on Wild-Type and T877A Mutant AR: ACP-105 vs. S-23
The target compound (as ACP-105) exhibits a partial agonist profile at AR with pEC₅₀ values of 9.0 at wild-type AR and 9.3 at the T877A mutant AR in cell-based transcriptional activation assays [1]. In contrast, the closely related SARM S-23, which carries a 4-cyano-3-trifluoromethyl A-ring rather than the 3-amino-4-chloro pattern, displays full agonist activity at AR (Ki = 1.7 nM) and demonstrates a 2-fold higher in vivo potency (ED₅₀) relative to the earlier lead C-6 across prostate, seminal vesicle, and levator ani endpoints [2]. This differential intrinsic efficacy—partial vs. full agonism—has direct implications for tissue-selectivity profiles: S-23 produces full agonist activity in both androgenic and anabolic tissues, whereas the target compound and related SARMs show more prostate-sparing characteristics [2].
| Evidence Dimension | AR transcriptional activation potency (wild-type and T877A mutant) |
|---|---|
| Target Compound Data | pEC₅₀ = 9.0 (AR WT); pEC₅₀ = 9.3 (AR T877A); partial agonist [1] |
| Comparator Or Baseline | S-23: Ki = 1.7 nM (full agonist); C-6: Ki = 4.9 nM; S-23 shows 2× higher in vivo ED₅₀ than C-6 [2] |
| Quantified Difference | Target compound (ACP-105): partial agonist (pEC₅₀ 9.0–9.3); S-23: full agonist (Ki 1.7 nM). S-23 exhibits full androgenic + anabolic agonism; target compound is prostate-sparing. |
| Conditions | Cell-based AR transcriptional activation (MMTV-luciferase reporter in MDA-KB2 cells for ACP-105; AR binding in COS cells and in vivo castrated rat model for S-23/C-6) |
Why This Matters
Partial vs. full AR agonism determines tissue-selectivity and side-effect liability; procurement for in vivo anabolic research requires matching of intrinsic efficacy profile.
- [1] PeptideDB. ACP-105 Product Database: Bioactivity Data (AR wild-type pEC₅₀ 9.0, T877A pEC₅₀ 9.3). Accessed via www.peptidedb.com. View Source
- [2] Jones A. et al. Nonsteroidal Selective Androgen Receptor Modulators Enhance Female Sexual Motivation. Journal of Pharmacology and Experimental Therapeutics, 2010 (describing S-23 full agonist profile and C-6 comparative data). View Source
